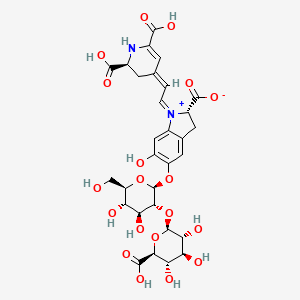
Amaranthin betacyanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Amaranthin is a disaccharide derivative that is betanidin in which a beta-D-glucuronosyl-(1->2)-beta-D-glucosyl moiety is attached at position 5. It has a role as a plant metabolite and a biological pigment. It is a disaccharide derivative, an olefinic compound, a tetrahydropyridine and a member of indoles. It derives from a betanidin.
Scientific Research Applications
Natural Pigment and Antioxidant Properties
Amaranthin, a betacyanin compound found in various species of the Amaranth family, has been extensively studied for its potential as a natural pigment and antioxidant. Thiyajai, Kawai, and Koyama (2021) detailed an effective purification procedure for amaranthin from Amaranthus Celosia argentea, highlighting its utility as a natural red pigment in edible plants and potential antioxidant for health-promoting foods (Thiyajai, Kawai, & Koyama, 2021). Additionally, Sarker and Oba (2021) identified amaranthin in Amaranthus gangeticus, suggesting its use in food products as a source of phytopigments and antioxidants (Sarker & Oba, 2021).
Role in Plant Physiology
Research by Bianco-Colomas (1980) on Amaranthus caudatus L. var. pendula seedlings demonstrated the influence of various treatments on betalains biosynthesis, including amaranthin, showing its role in plant physiology (Bianco-Colomas, 1980). Liu et al. (2019) explored the molecular structure and metabolic pathway of amaranthin in Amaranthus tricolor L., indicating its importance in diverse metabolic pathways of the plant (Liu et al., 2019).
Application in Genetic Research
Adhikary et al. (2019) established a virus-induced gene-silencing method for Amaranthus, using amaranthin pigment silencing as proof-of-principle. This research demonstrates the potential of amaranthin in genetic studies related to pigment biosynthesis (Adhikary, Khatri-Chhetri, Tymm, Murch, & Deyholos, 2019).
Biosynthesis and Molecular Characterization
Studies on the biosynthesis and molecular characterization of amaranthin have been conducted, with Garay and Towers (1966) finding L-Tyrosine to be a precursor of amaranthin in Amaranthus sp. Molten Fire (Garay & Towers, 1966). Similarly, Bianco-Colomas and Hugues (1990) explored the influence of light and cytokinins on amaranthin biosynthesis in cell suspensions of Amaranthus tricolor (Bianco-Colomas & Hugues, 1990).
Potential for Pharmacological Study
The studies by Sarker and Oba (2020, 2021) also indicate that components of amaranthin in Amaranthus tricolor require comprehensive pharmacological study, contributing to the evaluation of these components scientifically (Sarker & Oba, 2020) (Sarker & Oba, 2021).
properties
Molecular Formula |
C30H34N2O19 |
|---|---|
Molecular Weight |
726.6 g/mol |
IUPAC Name |
(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47)/t12-,14-,17+,18+,19-,20-,21-,22+,23-,24+,29-,30+/m0/s1 |
InChI Key |
ATSKDYKYMQVTGH-POBNKHOBSA-N |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
synonyms |
amaranthin betacyanin amaranthin pigment |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



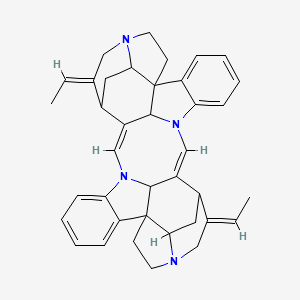
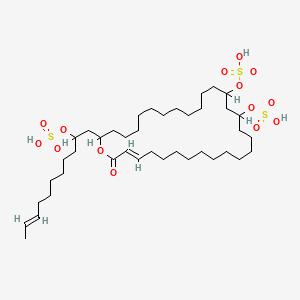

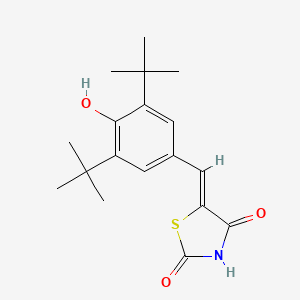



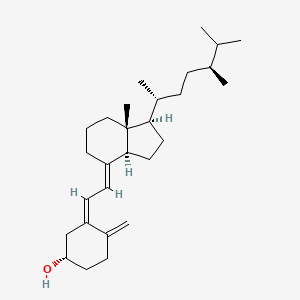

![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)

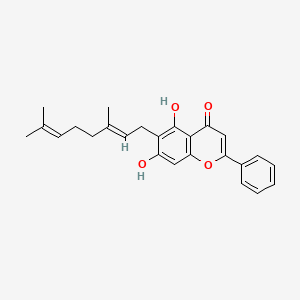
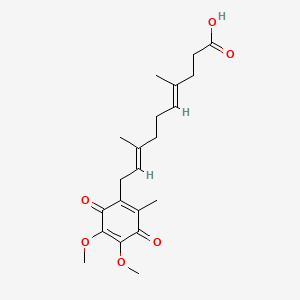
![N-[2-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1234742.png)